

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethylpentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylpentanal*

Cat. No.: *B3010029*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Ethylpentanal**. Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide outlines the standard, validated experimental protocols that would be employed for their determination. Additionally, it contextualizes the compound within relevant biochemical pathways.

Core Properties of 3-Ethylpentanal

3-Ethylpentanal is a branched-chain aldehyde with the molecular formula $C_7H_{14}O$.^{[1][2][3]} While specific experimental thermodynamic data are not readily available, its fundamental molecular properties have been computed and are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	PubChem[2], MolPort[1]
Molecular Weight	114.19 g/mol	PubChem[2]
IUPAC Name	3-ethylpentanal	PubChem[2]
Boiling Point	Not Experimentally Determined	N/A
Melting Point	Not Experimentally Determined	N/A
Standard Enthalpy of Formation	Not Experimentally Determined	N/A
Liquid Heat Capacity	Not Experimentally Determined	N/A

Experimental Protocols for Thermodynamic Characterization

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid aldehyde like **3-Ethylpentanal**.

The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.[4][5][6]

Methodology:

- A small sample (less than 0.5 mL) of **3-Ethylpentanal** is placed into a small glass vial or fusion tube.[4]
- A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
- The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]
- The assembly is placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper circulation.[4][6]

- The side arm of the Thiele tube is gently heated, which creates convection currents in the oil, ensuring uniform temperature distribution.[4][7]
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[5]
- The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[4]

For compounds that are solid at room temperature, or to determine the freezing point of a liquid, the capillary melting point method is standard.[8][9][10]

Methodology:

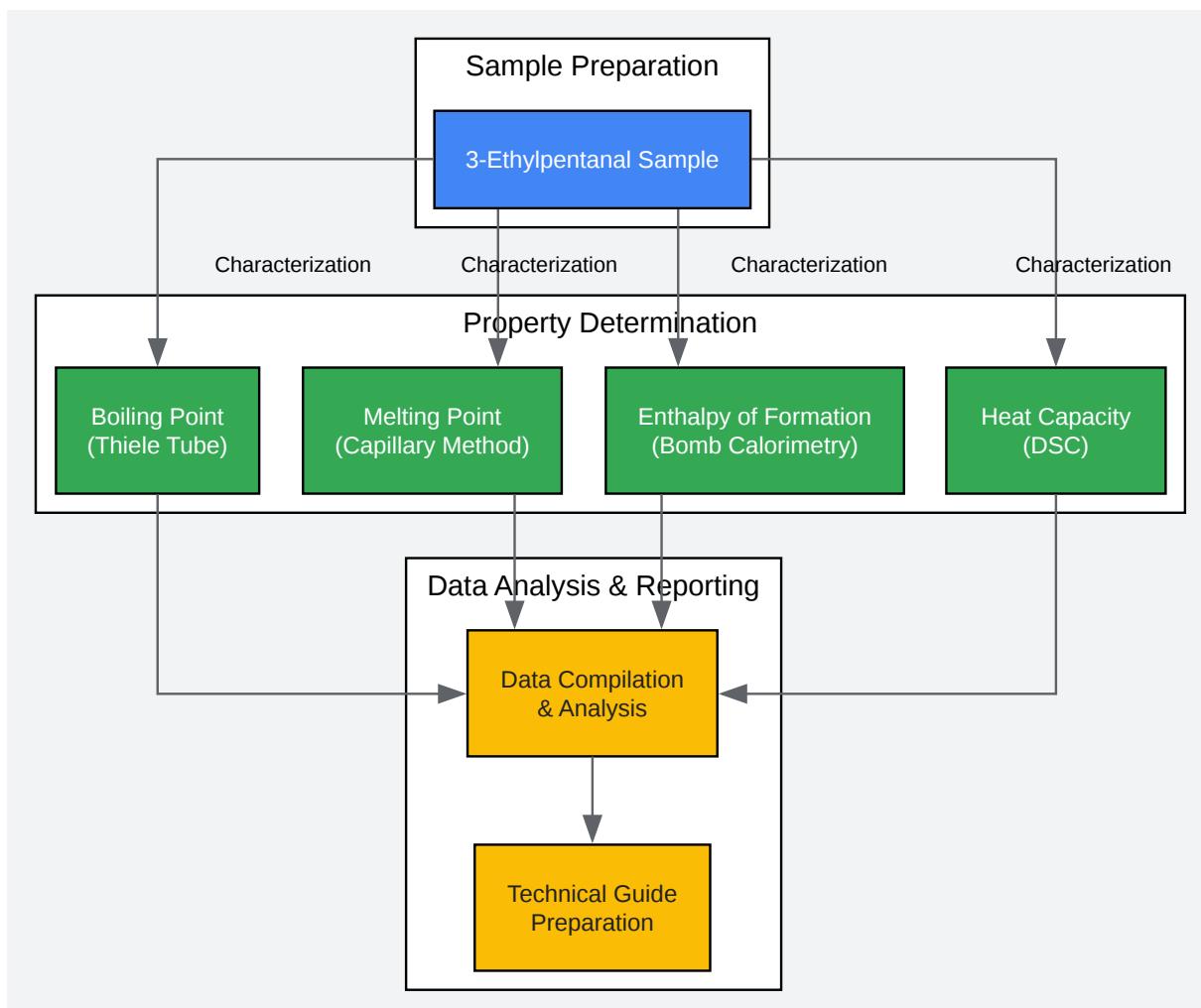
- A small amount of the solidified **3-Ethylpentanal** sample is introduced into a glass capillary tube sealed at one end.[8][11]
- The tube is tapped gently to compact the sample to a height of 2-3 mm.[8][11]
- The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[10]
- The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the melting point.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- The temperature at which the entire sample has turned into a transparent liquid is recorded as the end of the melting range.[8] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

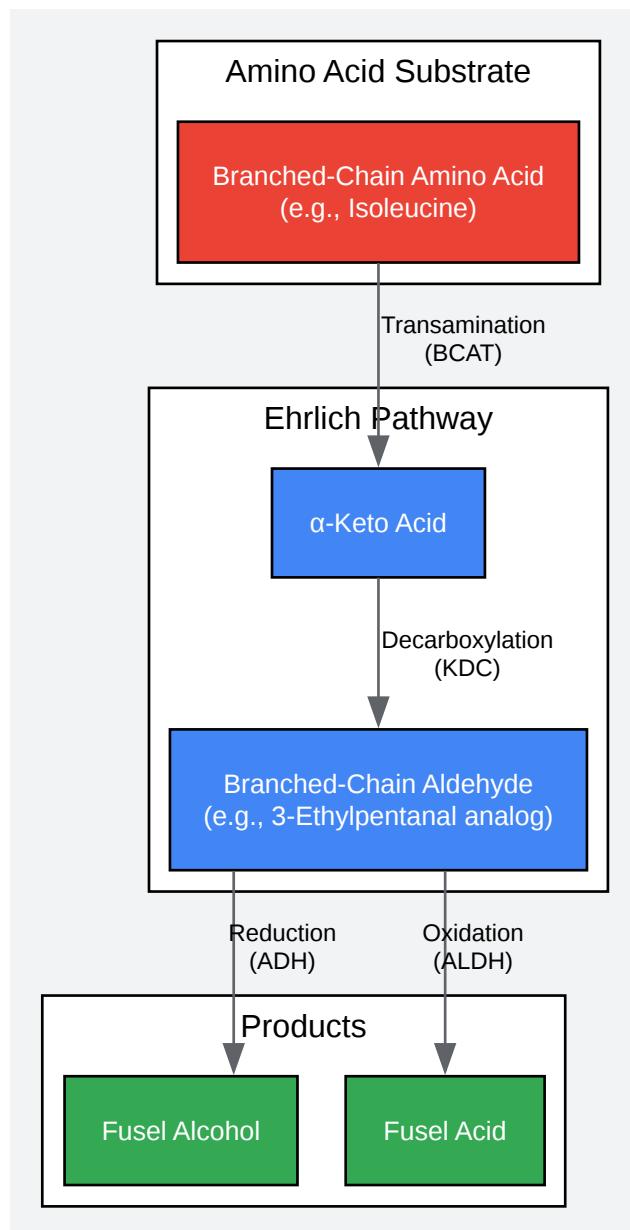
The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[12][13][14]

Methodology:

- A precise mass of liquid **3-Ethylpentanal** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water surrounding the bomb is meticulously recorded.
- The heat released by the combustion reaction (at constant volume, ΔcU) is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.
- This value is then converted to the enthalpy of combustion (ΔcH°).
- The standard enthalpy of formation is calculated using Hess's Law, by subtracting the sum of the known standard enthalpies of formation of the combustion products (CO_2 and H_2O) from the measured enthalpy of combustion of **3-Ethylpentanal**.[\[15\]](#)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring the heat capacity of liquids and solids.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) The ASTM E1269 standard is a widely accepted method for this determination.[\[16\]](#)[\[17\]](#)


Methodology:


- Three separate DSC runs are performed: an empty baseline run, a run with a sapphire standard (of known heat capacity), and a run with the **3-Ethylpentanal** sample.[\[20\]](#)
- For the sample run, a small, accurately weighed amount of **3-Ethylpentanal** is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.
- The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program (e.g., heating at a constant rate of 20°C/min).[\[17\]](#)

- The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- By comparing the heat flow data from the sample run to the baseline and sapphire standard runs, the specific heat capacity (Cp) of **3-Ethylpentanal** can be calculated as a function of temperature.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermodynamic analysis and a key biochemical pathway involving branched-chain aldehydes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethylpentanal | 39992-52-4 | Buy Now [molport.com]

- 2. 3-Ethylpentanal | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CharChem. 3-Ethylpentanal [easychem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chymist.com [chymist.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. jk-sci.com [jk-sci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. academic.oup.com [academic.oup.com]
- 13. learnable.education [learnable.education]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. infinitalab.com [infinitalab.com]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethylpentanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3010029#thermodynamic-properties-of-3-ethylpentanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com